molecular formula C12H12ClNO2 B12615245 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione CAS No. 917876-92-7

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione

Cat. No.: B12615245
CAS No.: 917876-92-7
M. Wt: 237.68 g/mol
InChI Key: TZXHKWJWXVDNEO-UHFFFAOYSA-N
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Description

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione is a synthetic organic compound that features a unique structure combining a pyridine ring with a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione typically involves the condensation of 5-chloro-1-methylpyridin-2(1H)-one with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione can be compared with other similar compounds, such as:

    2-(5-Bromo-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione: Similar structure but with a bromo group instead of a chloro group.

    2-(5-Methyl-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione: Similar structure but with a methyl group instead of a chloro group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

917876-92-7

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-(5-chloro-1-methylpyridin-2-ylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C12H12ClNO2/c1-14-7-8(13)5-6-9(14)12-10(15)3-2-4-11(12)16/h5-7H,2-4H2,1H3

InChI Key

TZXHKWJWXVDNEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=C2C(=O)CCCC2=O)Cl

Origin of Product

United States

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